1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate
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Overview
Description
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate is an organic compound with the molecular formula C21H15ClO3 It is characterized by the presence of a chlorophenyl group, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate typically involves the esterification of 1-(4-chlorophenyl)-2-oxo-2-phenylethanol with benzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-oxo-2-phenylethanol: Similar structure but lacks the benzoate ester group.
4-Chlorophenyl benzoate: Contains the chlorophenyl and benzoate groups but lacks the ketone and phenyl groups.
Uniqueness
1-(4-Chlorophenyl)-2-oxo-2-phenylethyl benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorophenyl and benzoate groups, along with the ketone and phenyl groups, makes it a versatile compound for various applications.
Properties
CAS No. |
114679-01-5 |
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Molecular Formula |
C21H15ClO3 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)-2-oxo-2-phenylethyl] benzoate |
InChI |
InChI=1S/C21H15ClO3/c22-18-13-11-16(12-14-18)20(19(23)15-7-3-1-4-8-15)25-21(24)17-9-5-2-6-10-17/h1-14,20H |
InChI Key |
PDSOTZZWMVTHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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